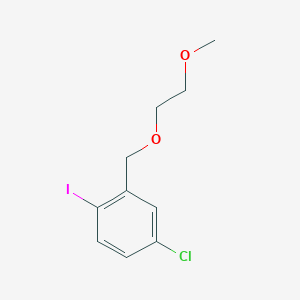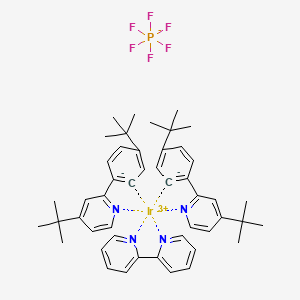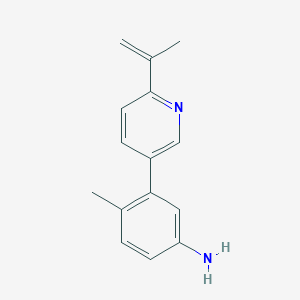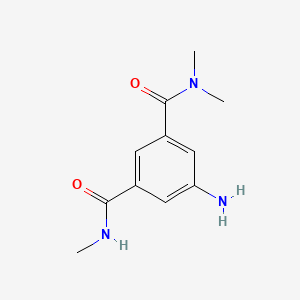
5-amino-1-N,3-N,3-N-trimethylbenzene-1,3-dicarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-amino-1-N,3-N,3-N-trimethylbenzene-1,3-dicarboxamide is an organic compound with significant applications in various fields. It is known for its unique chemical structure, which includes an amino group and three N-methyl groups attached to a benzene ring with two carboxamide groups. This compound is used in the synthesis of various polymers and as an intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1-N,3-N,3-N-trimethylbenzene-1,3-dicarboxamide typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the benzene ring with appropriate substituents.
Amination: Introduction of the amino group at the desired position on the benzene ring.
N-Methylation: Methylation of the amino group to form the N,3-N,3-N-trimethyl groups.
Carboxamide Formation: Conversion of the carboxylic acid groups to carboxamide groups using reagents like ammonia or amines.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions with optimized conditions to ensure high yield and purity. Common methods include:
Catalytic Hydrogenation: Using catalysts to facilitate the hydrogenation process.
High-Pressure Reactions: Employing high pressure to drive the reactions to completion.
Continuous Flow Reactors: Utilizing continuous flow reactors for efficient and scalable production.
Analyse Des Réactions Chimiques
Types of Reactions
5-amino-1-N,3-N,3-N-trimethylbenzene-1,3-dicarboxamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: Reduction of the carboxamide groups to form amines.
Substitution: Electrophilic and nucleophilic substitution reactions on the benzene ring.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride for reduction reactions.
Substitution Reagents: Halogens, alkyl halides, and other electrophiles for substitution reactions.
Major Products
Oxidation Products: Nitro derivatives of the compound.
Reduction Products: Amines and other reduced forms.
Substitution Products: Various substituted benzene derivatives.
Applications De Recherche Scientifique
5-amino-1-N,3-N,3-N-trimethylbenzene-1,3-dicarboxamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 5-amino-1-N,3-N,3-N-trimethylbenzene-1,3-dicarboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, influencing their activity.
Pathways Involved: It may modulate signaling pathways, metabolic processes, and other cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-amino-1,3,3-trimethylcyclohexanemethylamine: Another compound with similar structural features but different applications.
Isophorone Diamine: Used in polymer synthesis and has similar reactivity.
Uniqueness
5-amino-1-N,3-N,3-N-trimethylbenzene-1,3-dicarboxamide stands out due to its specific substitution pattern on the benzene ring, which imparts unique chemical properties and reactivity. Its ability to undergo diverse chemical reactions and its applications in various fields make it a valuable compound in scientific research and industry.
Propriétés
Formule moléculaire |
C11H15N3O2 |
|---|---|
Poids moléculaire |
221.26 g/mol |
Nom IUPAC |
5-amino-1-N,3-N,3-N-trimethylbenzene-1,3-dicarboxamide |
InChI |
InChI=1S/C11H15N3O2/c1-13-10(15)7-4-8(6-9(12)5-7)11(16)14(2)3/h4-6H,12H2,1-3H3,(H,13,15) |
Clé InChI |
RYPQKFQQEUMSCY-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)C1=CC(=CC(=C1)N)C(=O)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl trans-3-(4-aminocyclohexyl)-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate](/img/structure/B13898844.png)
![ethyl (2R,3S)-3-methyl-1-[(1R)-1-phenylethyl]pyrrolidine-2-carboxylate](/img/structure/B13898847.png)

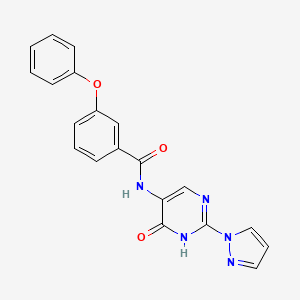
![5-bromo-1H-furo[3,2-c]pyrazole](/img/structure/B13898864.png)

![2-[2-fluoro-4-(trifluoromethyl)benzene-6-id-1-yl]-5-(trifluoromethyl)pyridine;iridium(3+);4-methoxy-2-(4-methoxypyridin-2-yl)pyridine;hexafluorophosphate](/img/structure/B13898873.png)
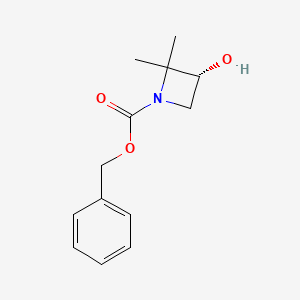
![Methyl 2-chloro-5-[(4-isopropylphenyl)methylamino]benzoate](/img/structure/B13898892.png)
